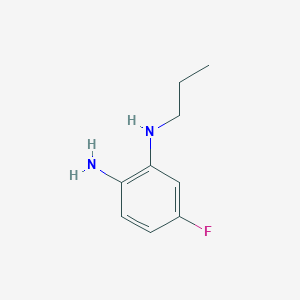

5-fluoro-1-N-propylbenzene-1,2-diamine

Description

Properties

IUPAC Name |

4-fluoro-2-N-propylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCKNHOIZBXABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Fluoro-1-N-propylbenzene-1,2-diamine is an organic compound notable for its unique structural features, which include a fluorine atom and two amine groups. These characteristics contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry and related fields. This article provides an in-depth analysis of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-fluoro-1-N-propylbenzene-1,2-diamine is C₉H₁₃FN₂. The presence of the fluorine atom at the fifth position of the benzene ring enhances the compound's lipophilicity and potential interactions with biological targets. The two amine groups (–NH₂) are critical for its reactivity and biological interactions, allowing it to participate in hydrogen bonding and other interactions with biomolecules .

The biological activity of 5-fluoro-1-N-propylbenzene-1,2-diamine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom increases the compound's binding affinity due to its electronegativity, which can enhance the stability of the interactions formed with biological macromolecules .

Biological Activities

Research indicates that 5-fluoro-1-N-propylbenzene-1,2-diamine exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of diamines have been explored for their potential in targeting various cancer cell lines .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism may involve inhibition of bacterial topoisomerases, which are crucial for DNA replication .

- Anti-inflammatory Effects : Molecular docking studies have indicated that 5-fluoro-1-N-propylbenzene-1,2-diamine interacts with anti-inflammatory proteins, showing promising binding affinities comparable to standard anti-inflammatory drugs like ibuprofen .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on structurally similar compounds revealed that those containing amine functionalities exhibited significant anti-proliferative effects against various cancer cell lines. The study highlighted that modifications at the fluorinated position could enhance or diminish these effects, indicating a structure-activity relationship that warrants further investigation .

Case Study: Antimicrobial Efficacy

In vitro assays demonstrated that 5-fluoro-1-N-propylbenzene-1,2-diamine showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were found to be comparable to those of established antibiotics, suggesting potential as a lead compound in antibiotic development .

Scientific Research Applications

Medicinal Chemistry Applications

5-Fluoro-1-N-propylbenzene-1,2-diamine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to interact selectively with biological targets, making it valuable in drug development.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that modifications to the amine groups can enhance binding affinity to specific receptors associated with tumor growth, leading to potential therapeutic applications in oncology.

Material Science Applications

The compound's properties make it suitable for developing novel materials, particularly in creating polymers and coatings with enhanced performance.

Table: Material Properties Comparison

| Material Type | Application | Benefits |

|---|---|---|

| Polymers | Coatings | Improved adhesion and durability |

| Composites | Structural materials | Enhanced strength-to-weight ratio |

Research indicates that incorporating 5-fluoro-1-N-propylbenzene-1,2-diamine into polymer matrices can improve thermal stability and mechanical properties, making it ideal for industrial applications.

Biological Studies

In biochemical assays, this compound is utilized as a probe to study enzyme activity and cellular processes. Its ability to form stable complexes with enzymes allows researchers to investigate mechanisms of action in various biological pathways.

Case Study: Enzyme Inhibition Studies

In a recent study, 5-fluoro-1-N-propylbenzene-1,2-diamine was used to assess its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at certain concentrations, suggesting its potential use as a biochemical tool for understanding metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-fluoro-1-N-propylbenzene-1,2-diamine with structurally or functionally related diamines:

Key Comparisons:

Electronic Effects :

- Fluorine in 5-fluoro-1-N-propylbenzene-1,2-diamine withdraws electron density, making the aromatic ring less reactive toward electrophilic substitution compared to electron-rich analogs like 4-methylbenzene-1,2-diamine .

- Nitro-substituted derivatives (e.g., 2-nitro-1,4-phenylenediamine) exhibit higher reactivity in redox reactions due to the nitro group’s strong electron-withdrawing nature .

- Bromine in 5-bromo-N1-isopropylbenzene-1,2-diamine adds both steric bulk and halogen-bonding capability, which may enhance its utility in metal-catalyzed reactions .

- Synthetic Utility: 4-Methylbenzene-1,2-diamine reacts with isatin derivatives to form indoloquinoxalines in moderate to good yields (50–75%), whereas chloro- or nitro-substituted diamines show variable reactivity . The fluorine and propyl groups in the target compound may alter regioselectivity or reaction kinetics in analogous syntheses.

Research Findings and Implications

- Stability Challenges : The instability of 5-fluoro-1-N-propylbenzene-1,2-diamine contrasts with more stable analogs like 4-chlorobenzene-1,2-diamine, which can be stored for extended periods . This necessitates immediate derivatization post-synthesis.

Preparation Methods

Reduction of Nitro Group to Diamine

The key step to obtain 5-fluoro-1-N-propylbenzene-1,2-diamine involves reduction of the nitro group to an amine. Commonly employed methods include:

- Catalytic Hydrogenation : Using hydrogen gas with a palladium on carbon (Pd/C) catalyst under mild pressure and temperature conditions.

- Chemical Reduction : Using reducing agents such as sodium borohydride (NaBH4) in the presence of catalysts or iron powder with acid.

| Reducing Agent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H2 / Pd-C | Room temp to 50 °C, atmospheric or slight pressure | Clean reaction, high yield | Requires hydrogen source |

| NaBH4 + Catalyst | Mild conditions | Easy to handle | May require catalyst activation |

| Fe / Acid | Acidic aqueous medium | Cost-effective | Potential side reactions |

The reduction step must be carefully controlled to avoid over-reduction or degradation of the fluorinated aromatic ring.

Final Purification and Characterization

After reduction, the diamine product is purified by:

- Recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate).

- Chromatographic techniques (silica gel column chromatography).

- Analytical methods such as HPLC to ensure purity above 98%.

Characterization includes NMR spectroscopy, IR spectroscopy (amine and aromatic signals), and mass spectrometry to confirm molecular structure.

Research Findings and Optimization

- The presence of the fluorine atom at the 5-position influences the electronic environment of the aromatic ring, affecting both nitration regioselectivity and reduction conditions.

- N-propylation before nitration is preferred to avoid side reactions on the free amine.

- Reduction of the nitro group in fluorinated aromatic compounds requires milder conditions to preserve the fluorine substituent.

- Use of palladium catalysts in hydrogenation offers better selectivity and higher yields compared to chemical reductions.

- Purity optimization is achieved by combining recrystallization and chromatographic purification, monitored by HPLC and NMR.

Comparative Table of Key Preparation Steps

| Preparation Step | Typical Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| N-Propylation | Propyl bromide, K2CO3, acetone, reflux | 75–85 | Avoids over-alkylation |

| Nitration | HNO3/H2SO4, 0–5 °C | 60–70 | Temperature critical for selectivity |

| Fluorination | Halogen exchange (Balz-Schiemann) or F2 gas | 50–65 | Position-selective fluorination |

| Nitro Reduction | H2, Pd/C, room temp, atmospheric pressure | 80–90 | Preserves fluorine, high selectivity |

| Purification | Recrystallization, silica gel chromatography | Purity >98% | Essential for analytical grade product |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-fluoro-1-N-propylbenzene-1,2-diamine, and how can reaction efficiency be monitored?

- Methodological Answer : A common approach involves nitro-group reduction using SnCl₂·2H₂O in ethanol under reflux, followed by alkaline extraction and purification. Reaction progress is monitored via TLC, with termination upon nitro-compound disappearance. For propyl-substituted derivatives, nucleophilic substitution or reductive alkylation may introduce the N-propyl group. Post-synthesis, column chromatography or recrystallization ensures purity .

Q. What analytical techniques are essential for confirming the structural integrity of 5-fluoro-1-N-propylbenzene-1,2-diamine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) for hydrogen/carbon environments, Mass Spectrometry (MS) for molecular weight validation, and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group identification. Cross-validation with X-ray crystallography resolves ambiguities in stereochemistry. Discrepancies in data require iterative reanalysis under controlled conditions (e.g., solvent, temperature) to isolate experimental artifacts .

Q. How should researchers handle and store 5-fluoro-1-N-propylbenzene-1,2-diamine to prevent degradation?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to mitigate oxidative degradation. Conduct stability tests via accelerated aging (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Use freshly distilled solvents for reactions to avoid hydrolysis by trace moisture .

Advanced Research Questions

Q. What factorial design approaches optimize synthesis yield under varying catalytic conditions?

- Methodological Answer : A 2³ factorial design evaluates temperature (60–90°C), catalyst loading (5–15 mol%), and solvent polarity (ethanol vs. THF). Response Surface Methodology (RSM) identifies optimal conditions, while ANOVA quantifies factor significance. Orthogonal arrays minimize experimental runs while capturing interactions between variables .

Q. How can multi-step reactions be designed to synthesize derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Introduce substituents via electrophilic aromatic substitution (e.g., bromination) or cross-coupling (e.g., Suzuki-Miyaura). Protect amine groups with Boc-anhydride during harsh conditions. Purify intermediates via flash chromatography, and validate regioselectivity using NOESY NMR or computational docking .

Q. What strategies resolve contradictions in bioactivity data during SAR studies?

- Methodological Answer : Apply multivariate regression to correlate substituent electronic effects (Hammett σ values) with bioactivity. Use hierarchical clustering to group outliers, and validate hypotheses via isosteric replacements. Cross-check cytotoxicity data with 3D cell models to reduce false positives .

Q. How do solvent polarity and temperature gradients influence regioselectivity in electrophilic substitutions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor para-substitution via stabilization of charged intermediates, while elevated temperatures (80–100°C) enhance kinetic control. Monitor positional isomers using GC-MS and compare with DFT-predicted transition state energies .

Q. What advanced statistical models analyze reaction kinetics for mechanistic studies?

- Methodological Answer : Use time-resolved in-situ FTIR or Raman spectroscopy to track intermediate formation. Fit kinetic data to a Langmuir-Hinshelwood model for heterogeneous catalysis or a Michaelis-Menten framework for enzyme-like behavior. Bootstrap resampling quantifies confidence intervals for rate constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.